5-Fluoropyrimidin-2-one (5FP) is a molecule containing a fluorinated pyrimidine ring with a ketone functional group at position 2. Research into 5FP focuses on its potential as a prodrug for the anticancer drug 5-fluorouracil (5FU) []. A prodrug is a medication that is inactive until it is metabolized by the body into its active form.
5FP consists of a six-membered aromatic ring with two nitrogen atoms (pyrimidine) substituted with a fluorine atom at position 5 and a ketone group (C=O) at position 2. The presence of the fluorine atom disrupts hydrogen bonding patterns compared to unsubstituted pyrimidines, potentially affecting its interactions with other molecules [].
One of the primary areas of investigation for 5FP is its conversion to 5FU within the body. Studies suggest that 5FP can be enzymatically cleaved to release 5FU, potentially offering a more targeted delivery method for this established anticancer agent [].
The specific enzymatic pathway for 5FP conversion to 5FU is still under investigation. However, some studies propose that dihydropyrimidine dehydrogenase (DPD) plays a role in this process [].
Balanced chemical equation for the conversion of 5FP to 5FU:
C₄H₃FN₂O (5FP) + H₂O → C₃H₃FN₂O₂ (5FU)
As mentioned previously, the primary focus of 5FP research is its potential as a prodrug for 5FU. 5FU acts by disrupting DNA synthesis, thereby inhibiting cancer cell growth []. However, 5FU can also damage healthy tissues, so a targeted delivery method like a prodrug could be beneficial.
Corrosive;Irritant